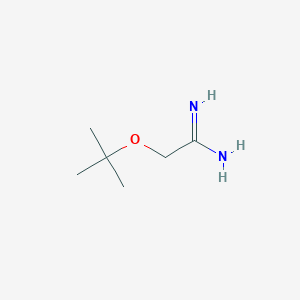

2-(Tert-butoxy)ethanimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]ethanimidamide |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H3,7,8) |

InChI Key |

JOYDCDBZLFXIEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCC(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butoxy Ethanimidamide and Analogues

Direct Synthetic Routes to Ethanimidamide Structures

Direct methods for the synthesis of ethanimidamide and related amidine structures traditionally rely on the transformation of functional groups like amides, nitriles, and thioamides. These approaches provide foundational pathways to the amidine core.

Amide-Based Approaches to Amidines

The conversion of amides into amidines is a well-established synthetic strategy. semanticscholar.org One common method involves the activation of a primary or secondary amide with an agent like phosphorus pentachloride or thionyl chloride to form an imidoyl chloride intermediate. This intermediate then readily reacts with a primary or secondary amine to yield the corresponding di- or tri-substituted amidine. semanticscholar.org While effective for substituted amidines, this method is often less suitable for preparing unsubstituted amidines from primary amides. semanticscholar.org

A milder approach involves the activation of amides with trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) in the presence of pyridine. This method allows for the synthesis of various disubstituted and trisubstituted amidines in yields up to 84%. researchgate.net The reaction is believed to proceed through an intermediate that is more susceptible to nucleophilic attack by an amine. researchgate.net

More recent developments have focused on one-pot procedures. For instance, a system utilizing triphenylphosphine (B44618) (Ph₃P), iodine (I₂), and triethylamine (B128534) (Et₃N) enables the smooth reaction of secondary amides with primary or secondary amines under mild conditions, affording the corresponding amidines in good to excellent yields. researchgate.net

| Reactants | Reagents | Product | Yield | Reference |

| Amide, Amine | Phosphorus Pentachloride | Imidoyl Chloride (intermediate), Amidine | Variable | semanticscholar.org |

| Amide, Amine | Triflic Anhydride, Pyridine | Amidine | Up to 84% | researchgate.net |

| Secondary Amide, Primary/Secondary Amine | Ph₃P, I₂, Et₃N | Amidine | Good to Excellent | researchgate.net |

Nitrile-Based Routes for Amidine Formation

Nitriles serve as another primary precursor for amidine synthesis. The classical Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid like hydrogen chloride to form an imino ether hydrochloride salt. semanticscholar.orgwikipedia.org This salt is then reacted with an amine to produce the amidine. semanticscholar.orgwikipedia.org This method is particularly useful for the preparation of unsubstituted amidines. semanticscholar.org

Direct addition of amines to nitriles is also possible, though it often requires harsh conditions, such as high temperatures (150-200 °C) and the presence of Lewis acids like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), especially for unreactive nitriles. semanticscholar.orgkoreascience.krresearchgate.net However, nitriles bearing electron-withdrawing groups can undergo direct amination more readily. semanticscholar.org

To circumvent these harsh conditions, alternative methods have been developed. For example, the use of ytterbium amides as catalysts allows for the addition of amines to nitriles under solvent-free conditions at 100°C, yielding monosubstituted N-arylamidinates in good to excellent yields. organic-chemistry.org Another approach utilizes organocatalysts like N-acetylcysteine to promote the formation of cyclic amidines from nitriles and diamines under mild conditions. nih.gov

| Reactants | Reagents/Catalyst | Conditions | Product | Yield | Reference |

| Nitrile, Alcohol, Amine | HCl | Anhydrous | Amidine | Variable | semanticscholar.orgwikipedia.org |

| Nitrile, Amine | AlCl₃ or ZnCl₂ | 150-200 °C | Amidine | Variable | semanticscholar.orgkoreascience.krresearchgate.net |

| Nitrile, Amine | Ytterbium amides | 100 °C, solvent-free | N-arylamidinate | Good to Excellent | organic-chemistry.org |

| Nitrile, Diamine | N-acetylcysteine | Mild | Cyclic Amidine | Excellent | nih.gov |

Thioamide-Derived Amidine Synthesis

Thioamides provide a versatile and often milder route to amidines. koreascience.krresearchgate.net A notable method involves the S-alkylation of a thioamide to form a thioimidate, which is a more reactive intermediate. The thioimidate then readily reacts with an amine to furnish the amidine. nsf.gov

A particularly mild and efficient method for preparing N-t-Boc protected amidines starts from N-(t-Boc)thioamides. koreascience.krresearchgate.net These thioamides, prepared from the parent thioamide and di-tert-butyl dicarbonate (B1257347) ((t-Boc)₂O), react with various amines in the presence of mercury(II) chloride (HgCl₂) and triethylamine (Et₃N) in DMF at room temperature or 0°C to give N-(t-Boc)-N'-substituted amidines in excellent yields. koreascience.krresearchgate.net This method shows good tolerance for both aliphatic and aromatic amines, although reactions with less nucleophilic anilines proceed more slowly. koreascience.krresearchgate.net

Silver(I) salts, such as silver acetate (B1210297) (AgOAc), have also been employed to promote the direct conversion of thioamides to amidines. nih.gov This method has been successfully applied to complex molecules, including the late-stage functionalization of vancomycin (B549263) aglycon. nih.gov

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| N-(t-Boc)thioacetamide | p-Anisidine, HgCl₂, Et₃N | DMF, r.t., 24 hr | No amidine formed | - | koreascience.krresearchgate.net |

| N-(t-Boc)thioacetamide | Benzylamine, HgCl₂, Et₃N | DMF, 0 °C, 1 hr | N-(t-Boc)-N'-benzylacetamidine | 98% | koreascience.krresearchgate.net |

| N-(t-Boc)thioacetamide | Aniline, HgCl₂, Et₃N | DMF, r.t., 5 hr | N-(t-Boc)-N'-phenylacetamidine | 96% | koreascience.krresearchgate.net |

| Thioamide | AgOAc, NH₃ | MeOH | Amidine | 50-85% | nih.gov |

Advanced and Catalytic Synthesis Strategies for Amidines

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, advanced and catalytic strategies have been developed. These include transition metal-catalyzed reactions and electrochemical methods.

Transition Metal-Catalyzed Amidination Reactions (e.g., C(sp³)–H amidination)

Transition metal catalysis has emerged as a powerful tool for the synthesis of amidines, particularly through C-H activation strategies. nih.govnih.gov Copper-catalyzed reactions have shown significant promise. For instance, a convenient method for the synthesis of 2-oxo-acetamidines involves the copper-catalyzed C(sp³)–H amidination of methyl ketones using aromatic amines and DMF as nitrogen sources. nih.govsemanticscholar.org This protocol allows for the simultaneous formation of C-N and C=N bonds, providing acyclic amidines in yields ranging from 47% to 92%. nih.govsemanticscholar.org

Copper catalysts are also effective in the synthesis of nitrogen-rich heterocycles from amidines. organic-chemistry.org A system using Cu(OAc)₂, K₃PO₄ as the base, and O₂ as a green oxidant enables the efficient synthesis of 1,2,4-triazoles and 1,3,5-triazines from amidines. organic-chemistry.org

Palladium and rhodium catalysts are also employed in C-H amination and amidination reactions. nih.govacs.org For example, palladium-catalyzed intramolecular C-H amidination of N-arylamidines via isonitrile insertion provides direct access to 4-aminoquinazolines. nih.gov Rhodium(III)-catalyzed coupling and spirocyclization of N-aryl amidines with diazo oxindoles have been used to construct complex spiro-heterocyclic systems. rsc.org

| Catalyst System | Substrates | Product Type | Yield | Reference |

| Copper | Methyl ketones, Aromatic amines, DMF | 2-Oxo-acetamidines | 47-92% | nih.govsemanticscholar.org |

| Copper(II) acetate, K₃PO₄, O₂ | Amidines, Trialkylamines/DMSO/DMF | 1,3,5-Triazines, 1,2,4-Triazoles | Moderate to Good | organic-chemistry.org |

| Palladium | N-Arylamidines, Isonitriles | 4-Aminoquinazolines | - | nih.gov |

| Rhodium(III) | N-Aryl amidines, Diazo oxindoles | 3-Spirooxindole 3H-indoles | - | rsc.org |

Electrochemical Methods for Amidine Generation

Electrochemical synthesis offers a green and efficient alternative for generating amidines under mild conditions. rsc.org Anodic oxidation can be used to generate reactive intermediates that lead to the formation of amidines. For example, the electrochemical synthesis of N-sulfonyl amidines can be achieved from aliphatic amines and sulfonyl azides. rsc.org This process likely involves the anodic oxidation of the amine to an iminium intermediate, which then tautomerizes to an enamine that reacts with the sulfonyl azide (B81097). rsc.org

Electrochemical methods can also be applied to the generation of nitrogen-centered radicals from amides, which can then undergo cyclization reactions to form N-heterocycles. sciengine.com The "cation pool" method, which involves the generation and accumulation of cations like N-acyliminium ions at low temperatures, allows for the subsequent reaction with nucleophiles under non-oxidative conditions to form C-N bonds. rsc.org While direct electrochemical synthesis of 2-(Tert-butoxy)ethanimidamide is not explicitly detailed, the principles of electrochemical amidine synthesis suggest a plausible future direction for its synthesis.

Multicomponent Reaction Pathways Involving Amidine Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent an efficient and atom-economical approach to complex molecules. nih.govtcichemicals.com In the context of amidine synthesis, MCRs provide a powerful platform for rapidly generating molecular diversity. mdpi.com

Several named MCRs are instrumental in synthesizing peptidomimetic compounds and other complex structures that can incorporate an amidine or a precursor group. The Ugi and Passerini reactions, for instance, utilize isocyanides as key components and demonstrate ambident reactivity, which is crucial for the formation of peptide-like structures. organic-chemistry.org While not directly forming simple amidines, these reactions can generate complex amides that are precursors to the target structures.

A more direct approach involves the Groebke-Blackburn-Bienaymé (GBB) three-component reaction (3CR). This reaction, typically involving an amidine, an aldehyde, and an isocyanide, can be used to synthesize various heterocyclic systems fused with an imidazole (B134444) ring, showcasing the utility of amidines as key building blocks in MCRs. rug.nl For example, a GBB-3CR of 2,3-diaminopyrazine (B78566) (an amidine component), an aldehyde, and an isocyanide in the presence of a catalyst like Scandium(III) triflate (Sc(OTf)₃) yields imidazo[1,2-a]pyrazin-8-amines. rug.nl

Another notable MCR strategy involves the copper-catalyzed three-component coupling of a terminal alkyne, a secondary amine, and a sulfonamide to produce N-sulfonylamidines. organic-chemistry.org This process proceeds through an ynamine intermediate, which then undergoes hydroamidation. Similarly, a metal-free MCR can produce N-acyl amidines from nitroalkenes, dibromo amides, and amines. organic-chemistry.orgorganic-chemistry.org This pathway proceeds via an α,α-dibromonitroalkane intermediate, which undergoes C-C bond cleavage to construct the amidine framework. organic-chemistry.org

The following table summarizes various MCRs applicable to the synthesis of amidine derivatives.

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Type |

| Groebke-Blackburn-Bienaymé | Amidine, Aldehyde, Isocyanide | Sc(OTf)₃, MeOH, rt | Imidazo-fused heterocycles |

| Copper-Catalyzed Coupling | Terminal Alkyne, Secondary Amine, Sulfonamide | Cu(OTf)₂, Aerobic | N-Sulfonylamidines |

| Metal-Free Amidine Synthesis | Nitroalkene, Dibromo Amide, Amine | Metal-free | N-Acyl Amidines |

| Iron-Catalyzed Dearomative Amination | β-Naphthol, Oxadiazolone | Iron Catalyst | Amidines with β-naphthalenone moiety |

This table is generated based on data from multiple sources. rug.nlorganic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement in Amidine Synthesis

The efficiency and yield of amidine synthesis are highly dependent on the optimization of reaction parameters such as the choice of catalyst, solvent, temperature, and reactant stoichiometry.

Catalysis plays a pivotal role in many amidine syntheses. For instance, the synthesis of disubstituted amidines from thioamides and amines can be catalyzed by various metal salts. While the reaction can proceed without a catalyst, yields are often low to moderate. scielo.br The use of catalysts like palladium(II) acetate or copper(II) acetate has been shown to produce good yields (63–91%) in shorter reaction times. scielo.br Similarly, zinc triflate has been employed to catalyze the synthesis of disubstituted amidines with reasonable yields of 50-77%. scielo.br In the gold-catalyzed reaction of ynamides with azides to form α,β-unsaturated amidines, catalyst screening is crucial. Studies have shown that IPrAuNTf₂ is an effective catalyst for this transformation. acs.org

Solvent and temperature are also critical variables. In the aforementioned gold-catalyzed reaction, solvents like 1,2-dichloroethane (B1671644) (DCE) were found to be effective, whereas toluene (B28343) and chlorobenzene (B131634) failed to yield the desired product. acs.org Temperature can also influence the outcome; the reaction proceeded at 80 °C, but a lower temperature resulted in a slightly decreased yield. acs.org

The stoichiometry of reactants and additives can significantly impact the yield. In a study on installing amidine functional groups on a solid support, the concentration of the amine and an acetic acid additive were optimized. nsf.gov A 5:1 molar ratio of amine to acetic acid was found to be generally applicable for amidine formation, while lower concentrations of both reagents resulted in lower yields. nsf.gov Similarly, in the gold-catalyzed synthesis of α,β-unsaturated amidines, increasing the equivalents of the azide reactant from 1.5 to 4 equivalents enhanced the yield from 49% to 81%. acs.org

The table below illustrates the effect of varying reaction conditions on the yield of an α,β-unsaturated amidine.

| Entry | Catalyst | Solvent | Temperature (°C) | Equivalents of Azide | Yield (%) |

| 1 | IPrAuNTf₂ | DCE | 80 | 1.5 | 49 |

| 2 | IPrAuNTf₂ | Toluene | 80 | 1.5 | 0 |

| 3 | IPrAuNTf₂ | PhCl | 80 | 1.5 | 0 |

| 4 | IPrAuNTf₂ | DCE | 80 | 3 | 75 |

| 5 | IPrAuNTf₂ | DCE | 80 | 4 | 81 |

| 6 | IPrAuNTf₂ | DCE | 60 | 4 | 72 |

This table is adapted from a study on gold-catalyzed amidine synthesis. acs.org

Strategic Generation of this compound Precursors

The synthesis of this compound relies on the strategic preparation of suitable precursors. The most direct precursors to amidines are often nitriles or activated amide derivatives. organic-chemistry.orgwikipedia.org

A classic and common route to primary amidines is the Pinner reaction. wikipedia.org This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an iminoether hydrochloride salt. Subsequent treatment of this intermediate with ammonia (B1221849) or an amine furnishes the desired amidine. wikipedia.org For the target molecule, this would involve the synthesis of 2-(tert-butoxy)acetonitrile (B2455125) as the key precursor, which would then be converted to this compound via the Pinner reaction.

Alternatively, more modern methods involve the activation of amides or thioamides. For instance, thioamides can be activated with silver(I) salts for conversion into amidines. nsf.gov A more recent development involves the use of 2,2,2-trifluoro- or trichloroethyl imidates as excellent reagents for amidine preparation under mild conditions. organic-chemistry.org These imidates are readily prepared from the reaction of a nitrile and a trihaloethanol with HCl. organic-chemistry.org

The generation of precursors can also be part of a larger, more complex synthetic strategy. In the synthesis of the (S)-t-BuPyOx ligand, an initial route involved the methanolysis of 2-cyanopyridine (B140075) to create a methoxyimidate precursor, which then underwent cyclization. beilstein-journals.org However, due to variable yields, a revised strategy was developed starting from picolinic acid, which was converted to an amide and then cyclized, demonstrating how precursor choice can be optimized for scalability and reliability. beilstein-journals.org

The concept of a precursor molecule is also seen in other fields, such as insecticides, where a compound like thiamethoxam (B1682794) acts as a precursor that is metabolically converted to the active insecticide, clothianidin, within the target organism. researchgate.net This highlights the broad applicability of using a stable, easily synthesized precursor that can be converted to the final, desired compound at a later stage.

For this compound, a key strategic consideration would be the synthesis of the tert-butoxyacetyl moiety. This could potentially be achieved through the Williamson ether synthesis between a salt of a hydroxyacetonitrile (or a protected version) and a tert-butyl halide, or by reacting tert-butanol (B103910) with an activated halo-acetyl precursor. Once the precursor 2-(tert-butoxy)acetonitrile is obtained, it can be converted to the target amidine using established methods.

Reactivity and Transformational Chemistry of 2 Tert Butoxy Ethanimidamide

Reactions Involving the Amidine Moiety

The amidine group is the primary site of reactivity in 2-(tert-butoxy)ethanimidamide, participating in a wide array of chemical transformations. Its reactivity is characterized by the nucleophilic nature of the nitrogen atoms and the basicity of the functional group.

Nucleophilic and Basic Reactivity Profiles

The amidine moiety in this compound possesses both nucleophilic and basic properties. The nitrogen atoms of the amidine can act as nucleophiles, attacking electrophilic centers. evitachem.com This nucleophilicity is influenced by the electron-donating nature of the tert-butoxy (B1229062) group, which increases the electron density on the nitrogen atoms. However, the bulky tert-butyl group can also introduce steric hindrance, which may modulate its reactivity compared to less hindered amidines. masterorganicchemistry.com

Cyclization Reactions and Nitrogen-Containing Heterocycle Formation

A significant application of this compound and related amidines is in the synthesis of nitrogen-containing heterocycles. The amidine group serves as a key building block, providing two nitrogen atoms for the construction of various ring systems. These reactions often proceed through cyclocondensation pathways.

Amidines are fundamental precursors for the synthesis of pyrimidines, which are core structures in many biologically active molecules. sphinxsai.com The general strategy involves the condensation of an amidine with a 1,3-dielectrophilic component. scialert.netcovenantuniversity.edu.ng For instance, the reaction of amidines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds is a common method for constructing the pyrimidine (B1678525) ring. covenantuniversity.edu.ng

One approach involves the reaction of amidinium salts with compounds like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol to yield substituted pyrimidine esters. sphinxsai.com Another method utilizes the reaction of amidines with α-formylaroylketene dithioacetals in solvents like DMF or acetonitrile (B52724) to produce pyrimidine-5-carbaldehydes. sphinxsai.com The use of potassium tert-butoxide as a base is also reported to facilitate pyrimidine synthesis from β-enaminones and amides. sphinxsai.com

Table 1: Examples of Pyrimidine Synthesis using Amidine Precursors

| Reactants | Reagents/Conditions | Product Type | Ref. |

|---|---|---|---|

| Amidinium salts and sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | - | Substituted pyrimidine esters | sphinxsai.com |

| Amidines and α-formylaroylketene dithioacetals | DMF or acetonitrile | Pyrimidine-5-carbaldehydes | sphinxsai.com |

| β-Enaminones and amides | Potassium tert-butoxide, toluene (B28343), 130°C | Substituted pyrimidines | sphinxsai.com |

| Acid chlorides, terminal alkynes, and amidinium salts | Triethylamine (B128534) (Sonogashira conditions) | Substituted pyrimidines | sphinxsai.com |

| 1,3-Diketone, benzaldehydes, and ammonium (B1175870) acetate (B1210297) | Keggin-type heteropolyacids, reflux | Polysubstituted pyrimidines | sphinxsai.com |

The versatility of the amidine functionality extends to the synthesis of other important heterocyclic systems such as imidazoles and quinazolines.

Imidazole (B134444) Synthesis: Imidazole rings can be constructed through various synthetic routes, some of which can involve amidine-like precursors or intermediates. pharmaguideline.com For example, the Radiszewski synthesis involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a source thereof, like formamide), which can be conceptually related to the condensation of an amidine with a dicarbonyl species. pharmaguideline.com Another approach involves the transformation of 4-tosyloxazolines with amines to furnish substituted imidazoles. clockss.org

Quinazoline (B50416) Synthesis: Quinazolines, which are benzo-fused pyrimidines, are also accessible using amidine chemistry. arabjchem.orgbeilstein-journals.org A common strategy is the reaction of 2-aminobenzonitriles or related compounds with a source of the remaining carbon and nitrogen atoms, which can be an amidine or a precursor. For instance, a copper-catalyzed cascade reaction between substituted (2-bromophenyl)methylamines and amidine hydrochlorides can produce quinazolines. organic-chemistry.org Another method involves the reaction of 2-aminobenzylamines with nitriles, where an amidine is formed in situ, leading to the quinazoline product. arabjchem.org

Table 2: Synthesis of Imidazoles and Quinazolines

| Heterocycle | Synthetic Approach | Key Reagents/Intermediates | Ref. |

|---|---|---|---|

| Imidazole | Radiszewski Synthesis | Dicarbonyl, aldehyde, ammonia/formamide | pharmaguideline.com |

| Imidazole | From 4-Tosyloxazolines | Amines | clockss.org |

| Quinazoline | From (2-Bromophenyl)methylamines | Amidine hydrochlorides, CuBr | organic-chemistry.org |

| Quinazoline | From 2-Aminobenzylamines | Nitriles, Ni catalyst | arabjchem.org |

| Quinazoline | From 2-Aminobenzophenones | Benzylamines, Ceric ammonium nitrate | organic-chemistry.org |

The reactivity of the amidine moiety is not limited to pyrimidines and imidazoles. It is a versatile synthon for a variety of other nitrogen-containing heterocycles. For example, the reaction of amidines with appropriate precursors can lead to the formation of triazines and other fused heterocyclic systems. The specific outcome of these cyclization reactions is highly dependent on the nature of the reaction partner and the conditions employed. sphinxsai.comarabjchem.orgorganic-chemistry.org

Derivatization and Functionalization Strategies

The amidine group in this compound can be derivatized to introduce new functional groups or to modify the properties of the molecule. Derivatization often targets the nitrogen atoms of the amidine. sigmaaldrich.comjfda-online.comresearchgate.net

One common derivatization is N-alkylation or N-acylation. pharmaguideline.com These reactions typically involve the treatment of the amidine with an alkyl halide or an acyl chloride, respectively. The presence of the tert-butoxy group might influence the regioselectivity of these reactions. Silylation, another common derivatization technique for functional groups with active hydrogens, could also be applied to the amidine nitrogens using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com Such derivatizations can alter the volatility and chromatographic behavior of the compound, which is useful for analytical purposes. sigmaaldrich.comresearchgate.net

Reactions Involving the Tert-butoxy Group

The tert-butoxy group in this compound is a key modulator of its chemical behavior. Its contributions range from acting as a protecting group to influencing reaction pathways through steric and electronic effects, and participating in radical transformations.

Selective Cleavage and Deprotection Methodologies

The tert-butoxy group can be viewed as a protective group for the oxygen atom. Its cleavage, or deprotection, is a fundamental transformation. While stable under basic conditions, the tert-butoxy group is labile to acid. nih.gov This selective cleavage is a cornerstone of its application in multi-step synthesis.

Deprotection is generally achieved under acidic conditions. sci-hub.se For instance, treatment with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent can effectively cleave the tert-butyl ether linkage to reveal the corresponding alcohol. nih.gov The mechanism of acid-catalyzed cleavage typically involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation. thieme-connect.de

While less common, deprotection under non-acidic conditions has been explored for tert-butyl ethers and related groups. For example, some tert-butyl esters can be cleaved using ytterbium triflate as a mild Lewis acid catalyst. niscpr.res.in Additionally, methods for the deprotection of N-tert-butoxycarbonyl (Boc) groups, which share the tert-butyl moiety, have been developed using reagents like oxalyl chloride in methanol, suggesting alternative strategies that might be adaptable. nih.gov

The selective deprotection of a tert-butyl group in the presence of other sensitive functionalities is a crucial aspect of its utility. For example, aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers, while leaving other groups like benzyloxycarbonyl (Cbz) carbamates and benzyl (B1604629) esters intact. organic-chemistry.org

Table 1: Selected Reagents for the Deprotection of Tert-butyl Ethers and Related Groups

| Reagent(s) | Substrate Type | Conditions | Yield (%) | Reference |

| Ytterbium triflate | tert-Butyl esters | Nitromethane, 45-50°C | 90-99 | niscpr.res.in |

| Aqueous Phosphoric Acid | tert-Butyl ethers/esters/carbamates | Neat or in solvent | High | organic-chemistry.org |

| Oxalyl chloride/Methanol | N-Boc amines | Methanol, RT | >70 | nih.gov |

| Sulfuric acid/tBuOAc | N-Boc amines | tBuOAc, RT | 70-100 | researchgate.net |

Radical Transformations and Mechanisms Involving Tert-Butoxy Radicals

The tert-butoxy group can be a source of tert-butoxy radicals (t-BuO•), which are versatile intermediates in a variety of radical reactions. princeton.edu The formation of these radicals can be initiated by the decomposition of peroxides or nitrites in the presence of a suitable catalyst or under thermal/photochemical conditions. researchgate.netnih.gov For instance, the reaction of tert-butyl hydroperoxide (TBHP) with a copper catalyst can generate tert-butoxy radicals. beilstein-journals.orgorganic-chemistry.org

Once generated, the tert-butoxy radical is known to participate in several key elementary steps, including hydrogen atom abstraction (HAT) and β-scission. princeton.edu The HAT process, where the radical abstracts a hydrogen atom from a substrate, is a common pathway for C-H functionalization. researchgate.net The ratio of hydrogen abstraction to β-scission (decomposition of the tert-butoxy radical to acetone (B3395972) and a methyl radical) is influenced by the solvent and the nature of the substrate. cdnsciencepub.com

In the context of this compound, the generation of a tert-butoxy radical could potentially lead to intramolecular reactions, such as 1,5-hydrogen atom transfer from the ethyl chain, or intermolecular reactions with other substrates. The study of tert-butyl nitrite (B80452) (t-BuONO) in the presence of oxygen for the multifunctionalization of alkenes highlights the potential for complex transformations initiated by tert-butoxy radicals. nih.govbeilstein-journals.org

Mechanistic studies have shown that tert-butoxy radicals can be involved in radical-polar crossover reactions and can be generated under various conditions, including those involving transition metal catalysis. princeton.eduresearchgate.net The reactivity of the tert-butoxy radical is also influenced by its polarity. acs.org

Table 2: Common Reactions Involving Tert-Butoxy Radicals

| Reaction Type | Initiator/Source | Key Intermediate | Typical Substrate | Reference |

| Hydrogen Atom Abstraction | Di-tert-butyl peroxide | Tert-butoxy radical | Hydrocarbons, Alcohols, Amines | cdnsciencepub.com |

| Alkene Functionalization | tert-Butyl hydroperoxide/Cu(I) | Tert-butoxy radical | Aryl olefins | organic-chemistry.org |

| Multifunctionalization of Alkenes | tert-Butyl nitrite/Oxygen | Tert-butoxy radical | Aliphatic alkenes | nih.govbeilstein-journals.org |

Role as a Steric or Electronic Modulator in Reaction Control

The bulky tert-butyl group exerts a significant steric influence on the reactivity of this compound. This steric hindrance can control the regioselectivity and stereoselectivity of reactions by directing incoming reagents to less hindered positions. For example, in elimination reactions, the use of a bulky base like potassium tert-butoxide often leads to the formation of the less substituted "Hofmann" product, a principle that could apply to reactions involving the imidamide moiety. masterorganicchemistry.com

The steric bulk of the tert-butyl group can also prevent certain reactions from occurring altogether. researchgate.net In other cases, it can be exploited to achieve atroposelective synthesis by restricting bond rotation. The electronic effects of the tert-butoxy group, while generally considered to be weakly electron-donating through hyperconjugation, can also influence reaction outcomes. arxiv.org These electronic effects can alter the electron density at the imidamide nitrogen atoms, potentially modulating their nucleophilicity and basicity. In some systems, the interplay of steric and electronic effects of a tert-butyl group has been shown to impact reaction yields and selectivity significantly. acs.org

Furthermore, the tert-butoxy group can participate in neighboring group participation, where it can influence the stereochemical outcome of a reaction at a nearby reactive center. For instance, a tert-butoxycarbonyl group has been shown to participate in glycosylation reactions through the formation of a cyclic intermediate, with the loss of a tert-butyl cation. nih.govnih.gov A similar participation mechanism could be envisaged for this compound under certain reaction conditions.

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of two distinct functional groups in this compound—the imidamide and the tert-butoxy ether—raises important questions of chemoselectivity and regioselectivity in its reactions. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. nih.gov

In reactions involving this compound, a reagent could potentially react at the ether oxygen, the imidamide nitrogens, or the carbon of the C=N bond. The outcome will depend on the nature of the reagent and the reaction conditions. For example, a strong acid would likely protonate the more basic imidamide nitrogen, but under forcing conditions could also lead to the cleavage of the tert-butoxy group.

Regioselectivity, the preference for reaction at one position over another within a functional group or on a ring, is also a key consideration. The imidamide group itself presents two nitrogen atoms that could be involved in reactions. In transition metal-catalyzed C-H activation reactions of N-aryl imidamides, functionalization often occurs regioselectively at the less sterically hindered ortho-position of the aryl group. acs.orgresearchgate.net While this compound lacks an N-aryl group, similar principles of steric control would likely govern the regioselectivity of its reactions.

The synthesis of substituted imidazoles from imidamides demonstrates the potential for regioselective transformations of the imidamide core. rsc.org In multi-component reactions, the substitution pattern of the resulting heterocyclic product can be controlled by the choice of reactants and catalysts.

Mechanistic Investigations of Reactions Involving 2 Tert Butoxy Ethanimidamide

Elucidation of Reaction Pathways and Intermediate Structures

No specific reaction pathways or intermediate structures for reactions involving 2-(Tert-butoxy)ethanimidamide have been described in the available literature.

Kinetic Studies and Rate Law Determination

There are no kinetic studies or determined rate laws for reactions of this compound found in the searched scientific literature.

Transition State Analysis and Reaction Energetics

Specific transition state analyses or data on reaction energetics for reactions involving this compound are not available.

Isotope Effects in Reaction Mechanisms

No studies on isotope effects in the reaction mechanisms of this compound have been reported.

Role of Catalysis in Mechanistic Control

While catalysis is a general principle in organic reactions, its specific role in controlling the mechanism of reactions involving this compound has not been documented.

Computational and Theoretical Studies on 2 Tert Butoxy Ethanimidamide

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about the electron distribution and energy levels within 2-(Tert-butoxy)ethanimidamide.

Density Functional Theory (DFT) is a widely used method that maps the electron density of a multi-electron system to its energy. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and predict various electronic properties. nih.govresearchgate.net These calculations would reveal key parameters such as bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

Ab initio methods , which are based on first principles without the use of empirical parameters, can also be applied. While computationally more intensive, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide even more accurate results for the electronic structure.

Key electronic properties that can be calculated for this compound include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic and nucleophilic attack.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom, providing insight into the polarity of different bonds. nih.govresearchgate.net

Illustrative Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-311++G(d,p) |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound molecule, particularly around the C-O and C-C single bonds, allows it to adopt various conformations.

Conformational Analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This can be achieved by performing relaxed potential energy surface scans, where a specific dihedral angle is varied incrementally, and the energy is minimized at each step. For this compound, key rotations would be around the O-C(H2) and C(H2)-C(=N) bonds. The results of such an analysis would indicate the most populated conformations at a given temperature. The presence of the bulky tert-butyl group is expected to significantly influence the conformational preferences, favoring extended conformations to minimize steric hindrance. mdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the conformational space and thermodynamic properties of this compound in different environments, such as in the gas phase or in a solvent. These simulations can reveal how the molecule's conformation fluctuates and how it interacts with surrounding solvent molecules.

Illustrative Conformational Energy Profile

| Dihedral Angle (O-C-C=N) | Relative Energy (kcal/mol) |

|---|---|

| 0° (eclipsed) | 5.2 |

| 60° (gauche) | 0.8 |

| 120° | 4.5 |

Prediction of Reactivity, Selectivity, and Stereochemical Outcomes

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction.

Reactivity Descriptors: Based on the electronic structure calculations, several reactivity indices can be calculated to predict the reactive sites of this compound.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They can be used to identify the most likely sites for nucleophilic and electrophilic attack.

Local Softness and Hardness: These concepts, derived from DFT, help in predicting the reactivity of different atomic sites based on the Hard and Soft Acids and Bases (HSAB) principle.

Reaction Mechanism Studies: Computational chemistry can be used to model the entire reaction pathway of a potential transformation involving this compound. By locating the transition state structures and calculating the activation energies, it is possible to predict the feasibility of a reaction and understand its mechanism in detail. This can be particularly useful for predicting selectivity (chemo-, regio-, and stereoselectivity) in reactions where multiple products are possible.

For instance, in a reaction with an electrophile, the nitrogen atoms of the imidamide group would be predicted to be the most nucleophilic sites. The stereochemical outcome of reactions at a potential chiral center could be predicted by comparing the activation energies of the pathways leading to different stereoisomers.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The imidamide functional group in this compound contains both hydrogen bond donors (the N-H groups) and hydrogen bond acceptors (the nitrogen lone pairs and the oxygen atom). This suggests that the molecule can participate in significant intermolecular interactions.

Hydrogen Bonding: Computational studies can predict the geometry and strength of hydrogen bonds formed between molecules of this compound or with other molecules, such as solvents. NBO analysis can be used to quantify the strength of these interactions by examining the delocalization of electron density from a lone pair of a hydrogen bond acceptor to the antibonding orbital of the N-H bond of a hydrogen bond donor. The ability to form these networks will influence physical properties like boiling point and solubility.

Illustrative Hydrogen Bonding Parameters

| Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| N-H | N | 2.1 | 170 | -4.5 |

Spectroscopic Property Prediction and Interpretation (without experimental data)

Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra or provide theoretical spectra where experimental data is unavailable.

Vibrational Spectroscopy: DFT calculations can be used to predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. These calculations are also crucial for assigning the observed vibrational bands to specific molecular motions, such as N-H stretching, C=N stretching, and C-O stretching. nih.govresearchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts, when properly referenced, can be compared to experimental data to aid in structure elucidation.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states.

Illustrative Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3450, 3320 |

| C-H stretch (tert-butyl) | 2980-2870 |

| C=N stretch | 1650 |

| N-H bend | 1580 |

Advanced Analytical Methodologies for Reaction Monitoring and Structural Elucidation Focus on Methodology, Not Specific Compound Data

In Situ Reaction Monitoring Techniques for Kinetic and Mechanistic Insights

Several spectroscopic methods are particularly well-suited for this purpose:

Fourier-Transform Infrared (FTIR) Spectroscopy: Techniques like ReactIR™ allow for the continuous tracking of the concentrations of reactants, intermediates, and products by monitoring their characteristic infrared absorption bands. mt.com For instance, in reactions leading to the formation of an imidamide, the disappearance of a nitrile precursor's C≡N stretch and the appearance of C=N and N-H stretches of the product can be quantitatively followed over time. This data enables the determination of reaction rates and endpoints. mt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Process NMR can be employed for real-time reaction monitoring, providing detailed structural information about the species present in the reaction mixture. uvic.ca For reactions involving 2-(Tert-butoxy)ethanimidamide, ¹H NMR could track the signals corresponding to the tert-butoxy (B1229062) group and the ethanimidamide backbone, offering a quantitative measure of conversion.

UV-Visible (UV-Vis) Spectroscopy: For reactions involving chromophoric species, UV-Vis spectroscopy can be a straightforward method for monitoring reaction progress. Changes in absorbance at specific wavelengths can be correlated with the concentration changes of reactants or products, providing kinetic data. researchgate.net

These in situ methods are crucial for developing a thorough understanding of critical process parameters and their impact on reaction performance, which is essential for safe and efficient scale-up. mt.com

Chromatographic and Spectrometric Approaches for Product Analysis and Purity Assessment

Once a reaction is complete, the focus shifts to isolating and purifying the target compound and verifying its purity. Chromatographic and spectrometric techniques are the cornerstones of this phase of analysis.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating components of a mixture. researchgate.net For a compound like this compound, a reversed-phase HPLC method would likely be developed to separate it from starting materials, byproducts, and other impurities. rsc.org The purity of the isolated compound can be quantified by measuring the relative area of its peak in the chromatogram. semanticscholar.org

Gas Chromatography (GC): If the compound or its derivatives are sufficiently volatile and thermally stable, GC can be an effective tool for purity assessment. semanticscholar.orggoogle.com Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide high-resolution separation and quantitative analysis.

Spectrometric Methods:

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. uvic.ca Techniques like electrospray ionization (ESI) are commonly coupled with liquid chromatography (LC-MS) to provide mass information for the separated components. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectroscopy are indispensable for the structural elucidation of the final product. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, provide a detailed map of the molecule's connectivity, confirming the presence of the tert-butoxy group and the ethanimidamide moiety.

The data from these techniques are often presented in a Certificate of Analysis (COA) to document the purity and identity of the synthesized compound. bldpharm.com

X-ray Crystallography for Crystalline Derivative Structural Elucidation

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govyoutube.com While the primary target compound may not always be a crystalline solid suitable for this analysis, it is often possible to prepare a crystalline derivative, such as a hydrochloride salt, for structural elucidation. bldpharm.comuni.lu

The process involves several key steps:

Crystallization: A single crystal of high quality must be grown from a solution of the compound or its derivative. This is often the most challenging and rate-limiting step in the process. nih.gov

Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern that is dependent on its internal atomic arrangement. youtube.com

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the molecule is built and refined. youtube.com

Future Directions and Emerging Research Avenues for 2 Tert Butoxy Ethanimidamide

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The pursuit of green and sustainable chemistry is a paramount goal in modern synthetic science. For 2-(Tert-butoxy)ethanimidamide, future research will undoubtedly focus on developing synthetic methodologies that are not only efficient but also environmentally benign. Traditional synthesis routes for amidines, such as the Pinner reaction, often involve multiple steps, harsh reagents (like anhydrous HCl), and the generation of significant waste, leading to poor atom economy.

Future synthetic strategies will aim to overcome these limitations by exploring catalytic and atom-economical reactions. nih.govjocpr.com One promising direction is the direct catalytic addition of ammonia (B1221849) or amines to tert-butoxyacetonitrile. This approach, if realized, would represent a significant improvement by maximizing the incorporation of all reactant atoms into the final product, a core tenet of atom economy. wordpress.comprimescholars.com Research in this area would involve screening various transition-metal or organocatalysts to achieve high conversion and selectivity under mild conditions. Another avenue involves exploring one-pot procedures that combine several transformations, thereby reducing the need for intermediate isolation, purification steps, and solvent usage. organic-chemistry.org

The table below compares a hypothetical traditional route with a potential sustainable alternative, highlighting the key metrics for evaluating the "greenness" of the synthesis. scranton.edu

| Metric | Traditional Pinner Synthesis (Hypothetical) | Catalytic Nitrile Amination (Proposed) |

| Principle Reagents | tert-Butoxyacetonitrile, Ethanol, Anhydrous HCl, Ammonia | tert-Butoxyacetonitrile, Ammonia |

| Catalyst | None (Stoichiometric Acid) | Transition-Metal or Organocatalyst |

| Byproducts | Ammonium (B1175870) Chloride, Ethanol | Minimal to none |

| Atom Economy | Low to Moderate | High to Excellent |

| Reaction Steps | 2 (Imidate formation, Aminolysis) | 1 (Direct Amination) |

| Environmental Impact | High (Corrosive reagents, Salt waste) | Low (Catalytic, Less waste) |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The unique combination of a bulky tert-butoxy (B1229062) group and a nucleophilic/basic amidine moiety in this compound suggests a rich and potentially underexplored reactivity profile. Future research should systematically investigate its behavior in a wide range of chemical transformations to uncover novel synthetic applications.

The amidine functional group is known for its versatility. It can act as a strong, non-nucleophilic base, a ligand for metal catalysts, or a precursor for various heterocyclic systems. Research could focus on leveraging the steric hindrance of the adjacent tert-butoxy group to control the regioselectivity and stereoselectivity of reactions involving the amidine. For example, its use in cycloaddition reactions with unsaturated systems could lead to the synthesis of novel, sterically encumbered heterocycles with potential biological activity. researchgate.net

Furthermore, the tert-butoxy group, while generally stable, can be cleaved under specific conditions. A significant research direction would be the development of novel, highly selective methods for C-O bond activation and cleavage that are orthogonal to other functional groups. This could transform this compound into a valuable bifunctional building block, where the amidine part directs a transformation at one site, and the protected alcohol can be unmasked later for further functionalization.

| Reaction Class | Potential Transformation | Expected Outcome/Product |

| Cycloaddition | [3+2] cycloaddition with alkynes or alkenes | Substituted pyrazoles, imidazoles, or other five-membered heterocycles. |

| Catalysis | As a ligand for transition metals (e.g., Palladium, Copper) | Formation of novel catalytic systems for cross-coupling or C-H activation reactions. |

| Selective Deprotection | Development of novel reagents for tert-butyl ether cleavage | Generation of 2-hydroxyethanimidamide under mild, specific conditions. |

| Rearrangement | Acid- or metal-catalyzed rearrangement reactions | Exploration of skeletal rearrangements to form new carbocyclic or heterocyclic structures. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. nih.govdurham.ac.uk Applying flow chemistry to the synthesis of this compound could enable the use of reaction conditions, such as high temperatures and pressures, that are challenging to manage in batch reactors. researchgate.net

A future research avenue involves designing a fully integrated flow process for the synthesis and purification of this compound. durham.ac.uk This could involve pumping precursor solutions through heated reactor coils containing immobilized catalysts, followed by in-line extraction and purification modules. Such a system would allow for on-demand production and minimize manual handling of intermediates.

Furthermore, integrating flow reactors with automated synthesis platforms can accelerate the exploration of the compound's reactivity. frontiersin.orgchemistryworld.com High-throughput experimentation could be employed to rapidly screen a wide array of reactants, catalysts, and conditions for reactions involving this compound, dramatically speeding up the discovery of new transformations and the optimization of reaction yields. sciforum.net

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited by vessel surface area; potential for hotspots. | Excellent; high surface-area-to-volume ratio. |

| Mass Transfer | Often limited by stirring efficiency. | Efficient mixing through diffusion and advection. |

| Safety | Handling large volumes of reagents poses risks. | Small reactor volumes enhance safety, especially for exothermic or hazardous reactions. |

| Scalability | Non-linear; requires re-optimization ("scale-up issues"). | Linear; achieved by running the system for a longer duration. |

| Process Control | Less precise control over temperature, residence time. | Precise, computer-controlled regulation of all parameters. |

Advanced Theoretical Modeling for Predictive Chemical Design and Process Optimization

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting chemical behavior, thereby guiding experimental work and reducing trial-and-error. rsc.orgescholarship.org For this compound, advanced theoretical modeling represents a crucial frontier for future research.

Density Functional Theory (DFT) and other quantum chemical methods can be used to elucidate the mechanisms of its synthesis and subsequent reactions. researchgate.netmdpi.com By calculating the energy profiles of reaction pathways, researchers can identify rate-determining steps, predict the most likely products, and understand the origins of selectivity. mdpi.com This insight is invaluable for optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to favor the desired outcome.

Moreover, computational modeling can be used for the de novo design of novel derivatives of this compound with tailored properties. By systematically modifying the molecular structure in silico and calculating properties such as electronic structure, reactivity, and potential biological activity, researchers can prioritize the synthesis of the most promising candidates. This predictive approach can significantly accelerate the discovery of new molecules for applications in materials science, catalysis, or pharmaceuticals.

| Research Question | Computational Method | Potential Insights |

| Synthetic Mechanism | Density Functional Theory (DFT) Transition State Searching | Elucidation of reaction pathways for synthesis; identification of key intermediates and energy barriers. |

| Reactivity Prediction | Frontier Molecular Orbital (FMO) Analysis, Fukui Functions | Identification of the most reactive sites (nucleophilic/electrophilic) for predicting reaction outcomes. |

| Catalyst Design | DFT modeling of catalyst-substrate interactions | Rational design of catalysts for specific transformations involving the amidine group. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Molecular Dynamics (MD) | Prediction of physical, chemical, and potential biological properties of novel derivatives. |

Q & A

Q. What are the established synthetic routes for 2-(tert-butoxy)ethanimidamide, and what key reaction conditions influence yield and purity?

The synthesis typically involves:

- Step 1 : Preparation of a nitrile precursor (e.g., 2-(tert-butoxy)acetonitrile) via alkoxylation of a halide or alcohol intermediate.

- Step 2 : Conversion of the nitrile to the amidine group using hydroxylamine hydrochloride in methanol/water under basic conditions (e.g., NaHCO₃), followed by acidification to isolate the product .

Critical Conditions : - Temperature control (25–40°C) during amidoxime formation to avoid byproducts.

- Use of anhydrous solvents to prevent hydrolysis of intermediates.

- Purification via recrystallization (e.g., dichloromethane/hexane) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Q. How should researchers purify this compound to achieve high purity for biological assays?

Purification strategies include:

- Recrystallization : Dissolve the crude product in a minimal volume of hot ethanol, then slowly add hexane to induce crystallization .

- Ion-exchange chromatography : Use HCl to form the hydrochloride salt, improving solubility and crystallinity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for analytical validation .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Advanced Research Questions

Q. What analytical techniques are suitable for studying the thermal decomposition of this compound under different experimental conditions?

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min in N₂ atmosphere; decomposition onset ~180°C .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., tert-butanol, NH₃) .

- Differential Scanning Calorimetry (DSC) : Detect exothermic peaks corresponding to degradation pathways .

Q. How does the tert-butoxy group in this compound influence its reactivity in nucleophilic substitution reactions compared to other alkoxy groups?

- Steric Hindrance : The bulky tert-butyl group reduces accessibility to the ethanimidamide’s NH₂ group, slowing reactions like acylation or alkylation .

- Electronic Effects : The electron-donating tert-butoxy group stabilizes the amidine via resonance, reducing electrophilicity compared to methoxy or ethoxy analogs .

Methodological Insight : - Compare reaction rates with methyl/ethyl analogs under identical conditions (e.g., SN2 with benzyl bromide in DMF at 60°C).

- Use DFT calculations to model transition-state steric effects .

Q. What strategies can resolve contradictory bioactivity data reported for this compound derivatives across different studies?

- Purity Verification : Re-analyze compounds via HPLC and NMR to confirm structural integrity .

- Assay Standardization : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to cross-validate results .

- Computational Validation : Perform molecular docking to assess binding consistency with reported targets (e.g., cyclooxygenase active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.